2-bromo-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine

Cross-coupling Palladium catalysis Oxidative addition

Accelerate your kinase inhibitor, fungicidal, or herbicidal SAR exploration with this dual-modality heterocyclic bifunctional reagent. The C2–Br handle enables rapid Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira diversification under mild conditions, while the C7–CF₂H group modulates lipophilicity and metabolic stability. Unlike generic analogs, the kinetically favorable C–Br oxidative addition ensures broader substrate scope and higher reaction throughput.

Molecular Formula C8H5BrF2N2S
Molecular Weight 279.11 g/mol
CAS No. 2866335-10-4
Cat. No. B6606257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine
CAS2866335-10-4
Molecular FormulaC8H5BrF2N2S
Molecular Weight279.11 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=N1)N=C(S2)Br)C(F)F
InChIInChI=1S/C8H5BrF2N2S/c1-3-2-4(6(10)11)5-7(12-3)13-8(9)14-5/h2,6H,1H3
InChIKeyMWFBIBWZIGMJBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine (CAS 2866335-10-4): Core Scaffold, Substitution Pattern, and Procurement Context


2-Bromo-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine (CAS 2866335-10-4; molecular formula C₈H₅BrF₂N₂S; molecular weight 279.11 g/mol) is a polysubstituted thiazolo[4,5-b]pyridine heterocycle bearing a bromine atom at the 2-position, a difluoromethyl (–CF₂H) group at the 7-position, and a methyl group at the 5-position of the fused bicyclic scaffold . The thiazolo[4,5-b]pyridine core has been validated across multiple therapeutic and agrochemical programs, including fungicidal [1], herbicidal [2], kinase-inhibitory (CDK2, PI3K, MALT1) [3], and antioxidant applications [4]. The specific combination of substituents on this compound—a C2 bromide handle for cross-coupling, a C7–CF₂H group for lipophilicity and metabolic stability modulation, and a C5 methyl group for steric and electronic tuning—defines its differentiated utility as a building block in medicinal chemistry and agrochemical lead optimization, as detailed in the quantitative evidence sections below.

Why 2-Bromo-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine Cannot Be Interchanged with Generic Thiazolo[4,5-b]pyridine Analogs


Thiazolo[4,5-b]pyridine building blocks are not functionally interchangeable because the type and position of substituents dictate three independent selection-critical parameters: (i) the reactivity and selectivity of the synthetic handle at C2 (Br vs. Cl vs. SMe vs. NH₂) for downstream diversification via cross-coupling or nucleophilic substitution ; (ii) the physicochemical profile conferred by the C7 substituent, where a –CF₂H group modulates lipophilicity (experimental ΔlogP spanning –0.1 to +0.4 relative to –CH₃) and metabolic stability differently than –CF₃, –H, or –Cl [1]; and (iii) the electronic and steric influence of the C5 substituent on the pyridine ring's π-system, which affects both reactivity and target binding. Procurement of a generic or mismatched analog (e.g., the 2-chloro or 2-amino variant) introduces different reaction kinetics in key transformations and may alter biological SAR outcomes, as substantiated by the quantitative evidence below.

Quantitative Differentiation Evidence for 2-Bromo-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine vs. Closest Analogs


C2–Br vs. C2–Cl: Oxidative Addition Rate Advantage in Pd-Catalyzed Cross-Coupling

The C2 bromine atom in the target compound provides a kinetically more reactive handle for palladium-catalyzed cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig, Heck) compared to the corresponding C2 chlorine analog (CAS 2901085-13-8; 2-chloro-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine). In palladium(0)-mediated oxidative addition—the rate-determining step for many cross-couplings—aryl bromides react significantly faster than aryl chlorides . Kinetic studies on Pd(PNp₃)₂ demonstrate that oxidative addition of aryl bromides follows first-order kinetics independent of ligand and aryl halide concentration, whereas reactions of aryl chlorides are rate-limited by the oxidative addition step . Aryl bromides enable milder reaction conditions (lower temperature, shorter reaction times, lower catalyst loading) and broader substrate scope compared to aryl chlorides [1]. The chlorine analog (MW 234.65 g/mol) may be preferred when a less reactive handle is desired for sequential orthogonal coupling, but for maximum initial diversification efficiency, the bromo derivative is the superior starting material.

Cross-coupling Palladium catalysis Oxidative addition Building block reactivity

C2–Br Direct Cross-Coupling vs. C2–SMe Liebeskind–Srogl Coupling: Synthetic Strategy Differentiation

The target compound's C2–Br substitution enables direct Suzuki–Miyaura-type cross-coupling with boronic acids, bypassing the need for a thioether intermediate. By contrast, reported syntheses of 2-aryl-thiazolo[4,5-b]pyridines often proceed via a C2–SR (thioether) intermediate and utilize the Liebeskind–Srogl desulfitative cross-coupling reaction, which requires Pd(0) catalyst, Cu(I) carboxylate co-mediator (stoichiometric), and neutral conditions [1]. The Liebeskind–Srogl protocol yields 48–94% for multisubstituted thiazolo[4,5-b]pyridine thioethers [1] but introduces an additional synthetic step (thioether installation) and stoichiometric copper waste. The C2–Br compound can potentially achieve comparable or superior yields via direct Suzuki coupling while eliminating the thioether pre-functionalization step, reducing step count and metal waste.

Liebeskind–Srogl reaction Desulfitative cross-coupling Synthetic efficiency 2-Aryl-thiazolo[4,5-b]pyridine

C7–CF₂H vs. C7–H or C7–CF₃: Lipophilicity and Metabolic Stability Differentiation

The C7 difluoromethyl group (–CF₂H) in the target compound functions as a lipophilic hydrogen-bond-donating bioisostere, distinguishing it from analogs bearing –CF₃, –H, or –Cl at the 7-position [1]. Experimental measurements across diverse scaffolds show that the –CF₂H group modulates logP with ΔlogP values spanning –0.1 to +0.4 relative to the corresponding –CH₃ derivatives, providing finer lipophilicity tuning than the strongly electron-withdrawing –CF₃ group [2]. The C–H bond of –CF₂H can act as a hydrogen bond donor, potentially enhancing target binding affinity in ways not achievable with –CF₃ or –Cl . Additionally, the –CF₂H group generally resists cytochrome P450-mediated oxidative metabolism better than –CH₃, contributing to improved metabolic stability in lead compounds [1]. A structurally characterized comparator, 7-difluoromethyl-2-(piperidin-1-yl)thiazolo[4,5-b]pyridin-5(4H)-one, was specifically noted for enhanced metabolic stability and lipophilicity conferred by the –CF₂H group .

Difluoromethyl Lipophilicity Metabolic stability Bioisostere Physicochemical properties

Molecular Weight and Physicochemical Differentiation: Br vs. Cl vs. NH₂ at C2

The molecular weight (MW) of the target compound (279.11 g/mol) is 44.46 g/mol higher than its 2-chloro analog (234.65 g/mol, CAS 2901085-13-8) [1] and approximately 128 g/mol higher than the unsubstituted 2-bromothiazolo[4,5-b]pyridine core (215.07 g/mol, CAS 1206249-91-3) . This intermediate MW positions the compound within the 'lead-like' chemical space (MW <350) while the additional mass relative to the unsubstituted core reflects the presence of the pharmacokinetically significant –CF₂H and –CH₃ groups. The predicted LogP of the closely related 2-methylthiazolo[4,5-b]pyridine (LogP = 2.0) [2] and the parent thiazolo[4,5-b]pyridine (ACD/LogP = 1.39) provide baselines against which the –CF₂H and –Br substituents exert additive lipophilicity effects. The 2-amino analog (7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine) provides a hydrogen bond donor at C2 but lacks the cross-coupling versatility of the bromide handle, resulting in fundamentally different downstream synthetic utility .

Molecular weight Lipophilicity Lead-likeness Fragment-based drug design

Positional Substitution Effects on Antioxidant Activity: QSAR-Driven Evidence for C5/C7 Substitution Importance

Quantitative structure-activity relationship (QSAR) studies on 32 N3- and C6-substituted 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives evaluated by DPPH radical scavenging assay demonstrate that antioxidant activity in this scaffold is strongly modulated by the type and position of substituents [1]. The QSAR models identified specific molecular descriptors (including electronic and lipophilic parameters) that correlate with enhanced radical scavenging capacity [1]. While the target compound (2-bromo-7-difluoromethyl-5-methyl) was not directly tested in these studies, the QSAR framework establishes that the C5-methyl group and the electronic nature of the C7 substituent are critical determinants of biological activity within the thiazolo[4,5-b]pyridine series [1]. Related 5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine derivatives have demonstrated measurable DPPH scavenging activity [3], while newer thiazolo[4,5-b]pyridine-1,2,3-triazole hybrids have shown enhanced antioxidant potency with specific substitution patterns [2].

QSAR Antioxidant activity DPPH radical scavenging Substituent effects

C2–Br vs. C2–NH₂: Orthogonal Synthetic Utility and Downstream Diversification Potential

The C2–Br group of the target compound provides access to C–C (Suzuki, Negishi, Stille), C–N (Buchwald–Hartwig), C–O, and C–S bond-forming reactions via palladium catalysis, whereas the 2-amino analog (7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine) is limited to amide coupling, reductive amination, or diazotization-based chemistries . The C2–Br compound can therefore serve as a common late-stage diversification intermediate, generating a broader array of analogs from a single building block . Patent literature demonstrates that 2-bromo-thiazolo[4,5-b]pyridines are valued intermediates—for example, 6-bromo-2-methylthio-thiazolo[4,5-b]pyridine and 6-bromo-2-methylsulfonyl-thiazolo[4,5-b]pyridine are specifically claimed as key intermediates in the preparation of oxidosqualene cyclase inhibitors [1].

Synthetic handle orthogonality Buchwald–Hartwig amination Nucleophilic aromatic substitution Medicinal chemistry building blocks

High-Value Application Scenarios for 2-Bromo-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine


Medicinal Chemistry Library Synthesis: Late-Stage Diversification via C2–Br Cross-Coupling

The C2–Br handle of this compound enables rapid generation of diverse 2-aryl-, 2-heteroaryl-, 2-amino-, and 2-alkynyl-thiazolo[4,5-b]pyridine libraries via Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings . The kinetically favorable oxidative addition of the C–Br bond (vs. C–Cl) allows for milder reaction conditions and broader substrate scope, accelerating SAR exploration in kinase inhibitor programs (CDK2, PI3K, MALT1) where thiazolo[4,5-b]pyridines have shown nanomolar to low-micromolar IC50 values [1].

Agrochemical Lead Optimization: C7–CF₂H Analoging for Metabolic Stability and Environmental Fate Tuning

The C7–CF₂H group on the target compound serves as a metabolically stable, lipophilicity-modulating bioisostere . This is directly relevant to fungicidal and herbicidal thiazolo[4,5-b]pyridine programs—exemplified by the acyl-ACP thioesterase inhibitor series [2] and the broad fungicidal thiazolo[4,5-b]pyridine patent families [3]—where balancing target potency with metabolic stability and environmental degradation profiles is critical for translational success.

Fragment-to-Lead and Structure-Based Drug Design: Pre-functionalized Scaffold with Defined Vectors

With a molecular weight of 279.11 g/mol, the target compound sits at the upper boundary of fragment space and the lower boundary of lead-like space . The C2–Br, C7–CF₂H, and C5–CH₃ substituents provide three distinct growth vectors for structure-based design. The –CF₂H group can engage in hydrogen bond interactions with protein targets , while the C2–Br offers a synthetic exit vector for growing into adjacent binding pockets identified by crystallography or computational docking.

Comparative Building Block Evaluation: Br vs. Cl Reactivity Profiling in Cross-Coupling Method Development

For process chemistry and methodology groups, the availability of both the 2-bromo (target compound, MW 279.11) and 2-chloro (MW 234.65) [4] analogs enables systematic comparison of C–Br vs. C–Cl reactivity under identical reaction conditions. This comparative dataset can inform catalyst selection and reaction optimization for challenging thiazolo[4,5-b]pyridine substrates, where heterocyclic nitrogen coordination to palladium can complicate cross-coupling kinetics .

Quote Request

Request a Quote for 2-bromo-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.